![molecular formula C13H17FN2O3S B7693942 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7693942.png)
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide, also known as CMS-Oxa, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CMS-Oxa is a sulfonamide derivative, which means it contains a sulfur atom bonded to a nitrogen atom. This compound has been synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide selectively inhibits the activity of sEH by binding to the enzyme's active site. This binding prevents the enzyme from metabolizing EETs, which leads to an increase in the levels of these beneficial lipids in the body. The increased levels of EETs have been shown to have anti-inflammatory and vasodilatory effects, which may be beneficial for various diseases.
Biochemical and Physiological Effects
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide increases the levels of EETs in the body, which have anti-inflammatory and vasodilatory effects. This compound has also been shown to reduce blood pressure in animal models of hypertension. In addition, 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been shown to have neuroprotective effects in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has several advantages for use in scientific research. This compound is highly selective for sEH and does not inhibit other enzymes. This selectivity makes it a useful pharmacological tool for studying the effects of sEH inhibition. 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide also has good solubility in water, which makes it easy to administer to animals in lab experiments.
One limitation of 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide is that it has a short half-life in the body, which means it is quickly metabolized and eliminated. This short half-life may limit its effectiveness as a therapeutic agent. In addition, 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide. One direction is to further investigate its potential therapeutic effects in animal models of various diseases, including hypertension, diabetes, and inflammation. Another direction is to study its safety and efficacy in humans. Additionally, researchers may explore modifications to the structure of 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide to improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
Méthodes De Synthèse
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of cyclohexylamine with methanesulfonyl chloride to form N-cyclohexylmethanesulfonamide. The second step involves the reaction of N-cyclohexylmethanesulfonamide with 2-(bromomethyl)oxirane to form 2-(N-cyclohexylmethanesulfonamido)-oxirane. The final step involves the reaction of 2-(N-cyclohexylmethanesulfonamido)-oxirane with N-(2-hydroxyethyl)acetamide to form 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide.
Applications De Recherche Scientifique
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been studied for its potential use as a pharmacological tool in scientific research. This compound has been shown to selectively inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of various lipids, including epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects. By inhibiting the activity of sEH, 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been shown to increase the levels of EETs in the body, which may have therapeutic effects for various diseases, including hypertension, diabetes, and inflammation.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-3-8-15-13(17)10-16(20(2,18)19)9-11-4-6-12(14)7-5-11/h3-7H,1,8-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBUSOZKYEPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



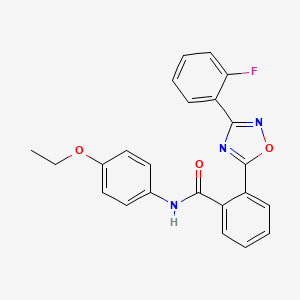
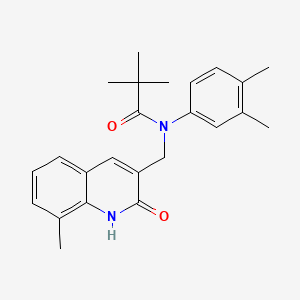
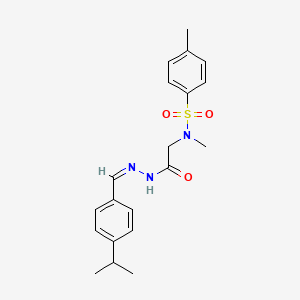
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
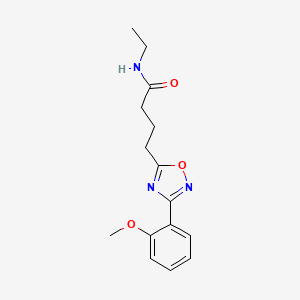
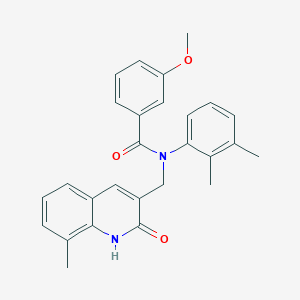

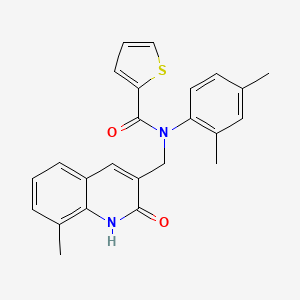
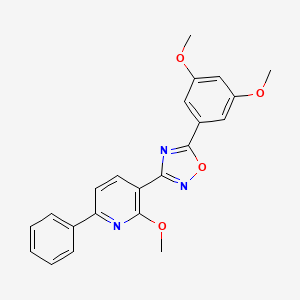
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)